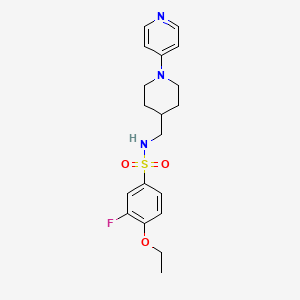
4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24FN3O3S and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, with CAS number 1235385-43-9, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H24FN3O3S, with a molecular weight of 393.5 g/mol. The structure features an ethoxy group, a fluoro substituent, and a benzenesulfonamide core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24FN3O3S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 1235385-43-9 |
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are the key findings related to its biological activities.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated moderate to high antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The mechanism of action is believed to involve inhibition of folate synthesis pathways, similar to other sulfonamides .
Anticancer Activity
In vitro studies have shown that this compound has potential anticancer properties. It was tested against various cancer cell lines including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| A549 | 15 |
| HCT116 | 12 |
The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to apoptosis and proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could inhibit biofilm formation in Staphylococcus aureus at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent against biofilm-associated infections .
- Anticancer Research : In another study focusing on breast cancer models, the compound was shown to induce significant apoptosis through caspase activation pathways. The results indicated that it could be developed further as a novel anticancer drug candidate .
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-2-26-19-4-3-17(13-18(19)20)27(24,25)22-14-15-7-11-23(12-8-15)16-5-9-21-10-6-16/h3-6,9-10,13,15,22H,2,7-8,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTXJZCIUMJCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














